molecular formula C32H29N5O5 B11433585 N-(furan-2-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11433585
M. Wt: 563.6 g/mol
InChI Key: LMZKNYGXSCUYSF-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a quinazoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic agents.

    Furan Derivatives: Compounds like furosemide, which is used as a diuretic.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its multi-functional structure, which allows it to interact with multiple biological targets

Properties

Molecular Formula

C32H29N5O5

Molecular Weight

563.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C32H29N5O5/c38-29(35-17-15-34(16-18-35)24-8-3-1-4-9-24)22-36-28-20-23(30(39)33-21-26-12-7-19-42-26)13-14-27(28)31(40)37(32(36)41)25-10-5-2-6-11-25/h1-14,19-20H,15-18,21-22H2,(H,33,39)

InChI Key

LMZKNYGXSCUYSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C=CC(=C4)C(=O)NCC5=CC=CO5)C(=O)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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